![molecular formula C26H25N3O2 B4059478 7-{[3-(allyloxy)phenyl][(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4059478.png)
7-{[3-(allyloxy)phenyl][(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol
Descripción general
Descripción
7-{[3-(allyloxy)phenyl][(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol is a useful research compound. Its molecular formula is C26H25N3O2 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound 7-{[3-(allyloxy)phenyl][(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol is 411.19467705 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-{[3-(allyloxy)phenyl][(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-{[3-(allyloxy)phenyl][(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Schiff Bases and Fluorescent Properties
Research into Schiff bases derived from the quinolinone skeleton, such as the study by Trávníček, Buchtík, and Němec (2014), highlights the synthesis and characterization of compounds with significant fluorescent properties. These compounds, including variations with allyl substituents, show potential applications in fluorescence-based sensing and bioimaging due to their strong fluorescence intensity in both solid phase and solution (Trávníček, Z., Buchtík, R., & Němec, I. (2014)).
Anticancer Activity and DNA Interaction
The study by Buchtík et al. (2011) on mixed-ligand copper(II) complexes with 2-phenyl-3-hydroxy-4(1H)-quinolinone derivatives demonstrates significant in vitro cytotoxicity against cancer cell lines, alongside strong DNA-binding capabilities. These findings suggest potential therapeutic applications in cancer treatment, focusing on the interaction mechanisms with DNA and the ability to induce DNA cleavage (Buchtík, R., et al. (2011)).
Molecular Docking and Synthesis Techniques
Further research, such as the work on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives by Bhatt, Agrawal, and Patel (2015), explores the synthesis of these compounds using microwave irradiation. These studies also delve into molecular docking to predict the interactions with biological targets, offering insights into the development of new anticancer agents with enhanced efficacy and specificity (Bhatt, H., Agrawal, Y., & Patel, M. J. (2015)).
Synthesis and Structural Analysis
Le et al. (2020) focus on synthesizing and characterizing new quinoline derivatives starting from eugenol, demonstrating the compounds' structural features and fluorescence properties. This research contributes to the understanding of quinoline derivatives' potential applications in fluorescence-based technologies and their environmental benefits (Le, T. H. H., et al. (2020)).
Propiedades
IUPAC Name |
2-methyl-7-[[(6-methylpyridin-2-yl)amino]-(3-prop-2-enoxyphenyl)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-4-15-31-21-9-6-8-20(16-21)24(29-23-10-5-7-17(2)27-23)22-14-13-19-12-11-18(3)28-25(19)26(22)30/h4-14,16,24,30H,1,15H2,2-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGCIPBPZJRWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC(=CC=C2)OCC=C)C3=C(C4=C(C=CC(=N4)C)C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3'-[(2-methoxyphenyl)methylene]bis-1H-indole](/img/structure/B4059418.png)
![2,6-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4059425.png)
![2-(benzylthio)-4-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4059426.png)
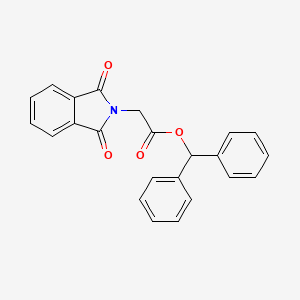
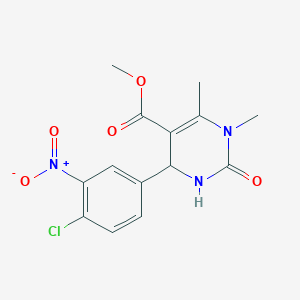
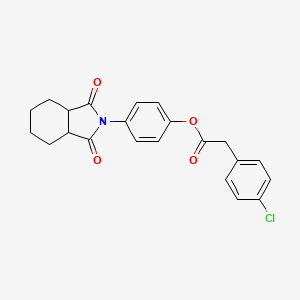

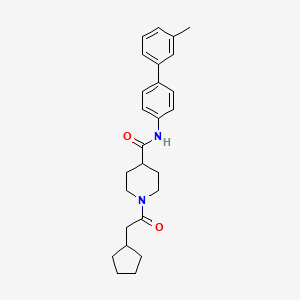
![4-{[(1-acetyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B4059471.png)
![5-cyclobutyl-4-[(1R)-1-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4059483.png)
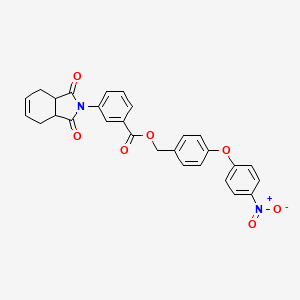
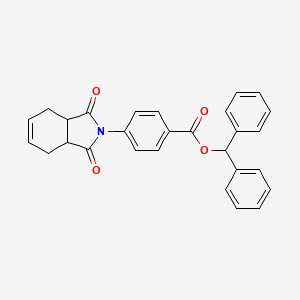
![N-[4-(1H-benzimidazol-6-yl)phenyl]methanesulfonamide](/img/structure/B4059494.png)